molecular formula C22H24N4O B2409844 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one CAS No. 2319838-88-3

1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one

Cat. No.: B2409844
CAS No.: 2319838-88-3
M. Wt: 360.461
InChI Key: MNZOBAZOUSDWJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-((2H-1,2,3-Triazol-2-yl)methyl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one (CAS 2319838-88-3) is a synthetic compound of significant interest in medicinal chemistry and oncology research. Its molecular structure incorporates a 1,2,3-triazole ring, a pyrrolidine moiety, and a diphenylpropanone group, a combination that confers distinct chemical and biological properties . In vitro studies indicate that this compound exhibits promising cytotoxic effects against a panel of human cancer cell lines, including breast cancer (MCF-7), melanoma (SKMEL-28), and ovarian cancer (SKOV-3) . The proposed mechanism of action involves the induction of apoptosis (programmed cell death) and disruption of the cell cycle, leading to the inhibition of uncontrolled cell proliferation . Beyond its anticancer potential, this molecule also functions as an inhibitor of the carbonic anhydrase-II enzyme, effectively binding to its active site . This mechanism, which involves preventing the conversion of carbon dioxide to bicarbonate, is relevant for researching conditions like glaucoma and edema . Furthermore, preliminary investigations suggest the compound may enhance insulin sensitivity and demonstrate free radical scavenging capabilities, pointing to potential applications in metabolic and oxidative stress research . The compound is supplied with the following identifier: Molecular Formula: C22H24N4O; Molecular Weight: 360.461 g/mol . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3,3-diphenyl-1-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O/c27-22(25-15-7-12-20(25)17-26-23-13-14-24-26)16-21(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,13-14,20-21H,7,12,15-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZOBAZOUSDWJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)CN4N=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can yield triazolium salts, while reduction of the carbonyl group can yield alcohols .

Scientific Research Applications

Medicinal Chemistry

1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one is being investigated for its potential therapeutic applications:

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promise in inhibiting the growth of breast cancer (MCF7), melanoma (SKMEL-28), and ovarian cancer (SKOV-3) cells through mechanisms involving apoptosis and cell cycle arrest.
  • Antidiabetic Properties : Research suggests that it may enhance insulin sensitivity and reduce blood glucose levels in diabetic models.
  • Antioxidant Activity : The compound demonstrates significant free radical scavenging capabilities, which are crucial for protecting cells from oxidative stress.

Biochemical Applications

The compound's interaction with biological targets is of particular interest:

  • Enzyme Inhibition : It acts as an inhibitor of carbonic anhydrase-II, binding to the active site and preventing the conversion of carbon dioxide to bicarbonate. This mechanism has implications in treating conditions like glaucoma and edema.

Industrial Applications

In addition to its medicinal uses, this compound is also explored in industrial settings:

  • Material Science : It serves as a building block for synthesizing new materials such as dyes and corrosion inhibitors due to its unique chemical structure.

Case Studies and Research Findings

Several case studies highlight the diverse applications of this compound:

  • Anticancer Efficacy Study : A study conducted on a panel of eight tumor cell lines demonstrated that this compound significantly inhibited cell proliferation in vitro. The mechanism was linked to increased apoptosis markers and reduced expression of anti-apoptotic proteins.
  • Diabetic Model Investigation : In animal studies, administration of the compound resulted in decreased fasting blood glucose levels and improved glucose tolerance tests compared to control groups.
  • Material Development Research : Investigations into its use as a corrosion inhibitor showed that formulations containing this compound exhibited enhanced protective properties against metal degradation in saline environments.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives, such as:

Uniqueness

What sets 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one apart is its unique combination of a triazole ring, a pyrrolidine ring, and a diphenylpropanone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one is a synthetic compound that incorporates a triazole ring, a pyrrolidine moiety, and a diphenylpropanone structure. This unique combination suggests potential biological activities that are currently being explored in various research contexts. The compound is of particular interest due to its implications in anticancer and antimicrobial therapies.

Chemical Structure and Properties

The compound's molecular formula is C18H22N4OC_{18}H_{22}N_4O with a molecular weight of approximately 302.39 g/mol. Its structural features can be summarized as follows:

Feature Description
Triazole RingProvides stability and diverse biological activities
Pyrrolidine MoietyContributes to pharmacological properties
Diphenylpropanone StructureEnhances potential interactions with biological targets

Anticancer Activity

Research has indicated that compounds containing triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar triazole-based compounds inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. The IC50 values for these compounds often range from 1.95 to 4.24 µM, demonstrating their potency compared to standard chemotherapeutic agents like Pemetrexed (IC50 7.26 µM) .

Case Study:
A recent study synthesized various triazole derivatives and evaluated their anticancer activity against multiple cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). Among these, certain derivatives showed remarkable antiproliferative effects, suggesting that the incorporation of the triazole moiety enhances the overall anticancer efficacy .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Compounds with similar structures have demonstrated effective inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus. Molecular docking studies have provided insights into the binding affinities of these compounds to bacterial targets, correlating structural features with antimicrobial effectiveness .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets:

  • Thymidylate Synthase Inhibition : By inhibiting TS, the compound disrupts nucleotide synthesis necessary for DNA replication.
  • Binding Affinity : The triazole ring enhances binding affinity to biological targets, improving its efficacy as an inhibitor .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole-containing compounds. Key observations include:

  • Positioning of Substituents : Ortho-substituted derivatives typically exhibit superior activity compared to meta or para substitutions.
  • Number of Substituents : Increased substituents may reduce cytotoxicity; thus, monosubstituted derivatives often show better activity than disubstituted ones .

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodological Answer : Optimize reaction parameters such as solvent choice (e.g., ethanol with catalytic thionyl chloride for Claisen-Schmidt condensations ), temperature control, and stoichiometric ratios of intermediates. Purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) can enhance purity. Monitor reaction progress with TLC or HPLC to isolate intermediates and minimize side products .

Q. What spectroscopic and crystallographic methods are most effective for structural confirmation?

  • Methodological Answer : Use a combination of 1^1H/13^{13}C NMR to resolve the pyrrolidine and triazole protons, and high-resolution mass spectrometry (HRMS) for molecular weight validation. Single-crystal X-ray diffraction (as in and ) is critical for resolving stereochemistry and confirming spatial arrangement of the triazole-pyrrolidine and diphenylpropanone moieties .

Q. What strategies are recommended for preliminary bioactivity screening?

  • Methodological Answer : Employ target-specific assays (e.g., enzyme inhibition for kinase or protease targets) based on structural analogs (e.g., triazole-containing compounds in ). Use in vitro cytotoxicity assays (MTT/XTT) and pharmacokinetic profiling (e.g., plasma stability tests) to prioritize lead candidates .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data be systematically addressed?

  • Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) and validate compound purity (≥95% via HPLC, as in ). Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to confirm activity. Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables .

Q. What are the challenges in achieving enantioselective synthesis of the pyrrolidine-triazole moiety?

  • Methodological Answer : The pyrrolidine ring’s stereochemistry requires chiral catalysts (e.g., BINOL-derived phosphoric acids) or enzymatic resolution. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Asymmetric hydrogenation of pyrrolidine precursors (e.g., using Ru-BINAP catalysts) can improve stereocontrol .

Q. How can computational modeling guide target identification for this compound?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against databases like PDB to identify potential targets (e.g., kinases or GPCRs). Validate predictions with molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Cross-reference with SAR data from triazole-containing analogs (e.g., ) .

Q. What experimental designs are optimal for studying metabolic stability in physiological conditions?

  • Methodological Answer : Use liver microsome assays (human/rat) to assess Phase I metabolism. Quantify degradation products via LC-MS/MS. For in vivo studies, apply randomized block designs (as in ) with split-plot arrangements to test multiple dose regimens and sampling timepoints .

Q. How does the triazole-pyrrolidine substituent influence pharmacokinetic properties?

  • Methodological Answer : Evaluate logP (via shake-flask method) to assess lipophilicity changes. Compare plasma protein binding (ultrafiltration) and membrane permeability (Caco-2 assay) with analogs lacking the triazole group. The triazole’s hydrogen-bonding capacity may enhance solubility but reduce BBB penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.